molecular formula CH4N2O2 B14749664 O-Carbamoylhydroxylamine CAS No. 683-62-5

O-Carbamoylhydroxylamine

Cat. No.: B14749664
CAS No.: 683-62-5
M. Wt: 76.055 g/mol
InChI Key: IVHKZGYFKJRXBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: O-Carbamoylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxyurea with an alkali metal cyanate, such as potassium cyanate, in the presence of sulfuric acid . The reaction is typically carried out at controlled temperatures, followed by deionization and recrystallization to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: O-Carbamoylhydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Alkyl isocyanates and cyanic acid are typical reagents for substitution reactions.

Major Products Formed:

Scientific Research Applications

O-Carbamoylhydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Carbamoylhydroxylamine involves its ability to form stable intermediates with various biological molecules. It can interact with enzymes and proteins, leading to modifications that alter their activity. The compound’s reactivity with nucleophiles and electrophiles makes it a versatile tool in biochemical studies .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual isomeric forms and its ability to participate in a wide range of chemical reactions. Its versatility in forming stable intermediates and its applications in various fields make it a compound of significant interest.

Properties

IUPAC Name

amino carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O2/c2-1(4)5-3/h3H2,(H2,2,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHKZGYFKJRXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218452
Record name Hydroxylamine, O-(aminocarbonyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.055 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683-62-5
Record name Azanyl carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-carbamoyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, O-(aminocarbonyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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